1-Isothiocyanato-2,3-dimethoxybenzene
Description
General Context of Isothiocyanates in Organic and Chemical Biology
Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. They are known for their reactivity, particularly as electrophiles, which allows them to readily react with nucleophiles such as amines, thiols, and alcohols. This reactivity is central to their role in both organic synthesis and chemical biology. In organic synthesis, isothiocyanates serve as versatile building blocks for the creation of a wide array of sulfur and nitrogen-containing heterocyclic compounds.
In the realm of chemical biology, isothiocyanates are recognized for their diverse biological activities. Many naturally occurring isothiocyanates, often found in cruciferous vegetables, have been investigated for their potential health benefits. Their biological effects are largely attributed to their ability to interact with and modify proteins and other biological macromolecules.
Significance of Aromatic Isothiocyanates in Research
Aromatic isothiocyanates, where the isothiocyanate group is attached to an aromatic ring, are of particular importance in research. The aromatic moiety can be readily modified to tune the electronic and steric properties of the isothiocyanate, thereby influencing its reactivity and biological activity. This tunability makes aromatic isothiocyanates valuable tools in medicinal chemistry and drug discovery for the development of therapeutic agents. Furthermore, their reactivity makes them useful as chemical probes to study biological processes and protein function.
Positioning of 1-Isothiocyanato-2,3-dimethoxybenzene within the Academic Research Landscape
While the broader classes of aromatic isothiocyanates and dimethoxybenzene derivatives are well-represented in scientific literature, specific research on this compound is limited. Its primary significance currently lies in its availability as a research chemical, suggesting its use in screening libraries for drug discovery and as a starting material for the synthesis of more complex molecules. The presence of the dimethoxybenzene core, a common feature in many biologically active natural products and synthetic compounds, combined with the reactive isothiocyanate group, makes it a compound of interest for exploratory chemical and biological research.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, some basic properties can be reported. For comparative context, the properties of the closely related isomer, 2-isothiocyanato-1,3-dimethoxybenzene (B2531792), are also provided.
Table 1: Physicochemical Properties of Dimethoxybenzene Isothiocyanates
| Property | This compound | 2-Isothiocyanato-1,3-dimethoxybenzene |
|---|---|---|
| Molecular Formula | C₉H₉NO₂S scbt.com | C₉H₉NO₂S cymitquimica.com |
| Molecular Weight | 195.24 g/mol scbt.com | 195.24 g/mol cymitquimica.com |
| CAS Number | Not available | 343790-65-8 guidechem.com |
| Appearance | Data not available | Solid cymitquimica.com |
Note: The data for 2-isothiocyanato-1,3-dimethoxybenzene is included for illustrative purposes as an isomer of the primary subject.
Synthesis of this compound
A common and effective method for the synthesis of aromatic isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent. For this compound, the logical precursor is 2,3-dimethoxyaniline (B1295422).
A general synthetic approach involves the reaction of 2,3-dimethoxyaniline with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent, such as a heavy metal salt (e.g., lead nitrate) or an acyl chloride, to yield the final isothiocyanate product. beilstein-journals.orgnih.gov Another established method is the use of thiophosgene (B130339) or its equivalents to directly convert the primary amine to the isothiocyanate. mdpi.com
Table 2: Precursor Information for the Synthesis of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role in Synthesis |
|---|---|---|---|---|
| 2,3-Dimethoxyaniline | 6299-67-8 nih.gov | C₈H₁₁NO₂ nih.gov | 153.18 g/mol nih.gov | Primary amine precursor |
| Carbon Disulfide | 75-15-0 | CS₂ | 76.14 g/mol | Thiocarbonylating agent |
Research and Applications
Specific academic research focusing exclusively on the biological or chemical applications of this compound is not widely documented. However, based on the known reactivity of the isothiocyanate functional group and the biological relevance of the dimethoxybenzene scaffold, several potential areas of research can be inferred.
The compound is likely utilized in:
Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities. The dimethoxybenzene moiety is present in numerous natural products with biological activity.
Chemical Biology: As a tool for bioconjugation and for probing protein structure and function due to the reactivity of the isothiocyanate group towards nucleophilic amino acid residues.
Materials Science: In the development of new polymers or functional materials where the isothiocyanate group can be used for cross-linking or surface modification.
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-5-3-4-7(10-6-13)9(8)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSRCFNVZOYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Isothiocyanato 2,3 Dimethoxybenzene and Analogues
Established and Emerging Strategies for Aromatic Isothiocyanate Synthesis
The conversion of an aromatic amine to an isothiocyanate is a fundamental transformation in organic chemistry. The most prevalent and enduring strategy involves the formation of an intermediate dithiocarbamate (B8719985) salt, which is subsequently decomposed via desulfurization to yield the target isothiocyanate. nih.govchemrxiv.org Alongside this cornerstone method, several other innovative approaches have been developed, including microwave-assisted protocols, tandem reactions, and synthesis from hydroximoyl chlorides, all aimed at improving yield, purity, and reaction efficiency. nih.gov
Desulfurization of Dithiocarbamate Salts
The most common pathway to aromatic isothiocyanates begins with the reaction of a primary aromatic amine, such as 2,3-dimethoxyaniline (B1295422), with carbon disulfide in the presence of a base to form a dithiocarbamate salt. chemrxiv.org This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the characteristic -N=C=S functional group. nih.gov The choice of the desulfurizing agent is critical and can significantly influence the reaction's yield, scope, and conditions.
A modern and highly efficient method for the synthesis of aromatic isothiocyanates employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent. mdpi.comnih.gov This one-pot, two-step procedure involves the initial formation of the dithiocarbamate salt from the parent amine, followed by desulfurization with DMT/NMM/TsO⁻. mdpi.com The methodology has proven effective for a wide range of structurally diverse aliphatic and aromatic isothiocyanates, achieving satisfactory to very good yields, often between 25–97%. mdpi.comnih.gov
The reaction is typically performed by first reacting the amine with carbon disulfide and an organic base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM). researchgate.net After a short period, the DMT/NMM/TsO⁻ reagent is added, and the reaction is often driven to completion with microwave irradiation, which significantly shortens reaction times. mdpi.comresearchgate.net For the synthesis of 1-isothiocyanato-2,3-dimethoxybenzene, this would involve the in situ formation of the corresponding dithiocarbamate from 2,3-dimethoxyaniline, followed by microwave-assisted desulfurization.
| Amine Substrate | Desulfurizing Agent | Conditions | Yield (%) |
| Phenylamine Analogues | DMT/NMM/TsO⁻ | MW, 90°C, 3 min | 80-95 |
| Benzylamine Analogues | DMT/NMM/TsO⁻ | MW, 90°C, 3 min | 90-94 |
| Halogenated Anilines | DMT/NMM/TsO⁻ | MW, 90°C, 3 min | 53-61 |
This interactive table presents typical yields for aromatic isothiocyanates synthesized using DMT/NMM/TsO⁻ under microwave conditions, based on reported data for analogous compounds. mdpi.comnih.gov
While modern reagents like DMT/NMM/TsO⁻ offer high efficiency, a variety of conventional desulfurizing agents have been historically and are still currently employed. nih.gov These agents vary in toxicity, cost, and applicability.
Thiophosgene (B130339): Once a standard reagent, thiophosgene reacts directly with primary amines to form isothiocyanates. nih.gov However, its extreme toxicity has led to a significant decline in its use in favor of safer alternatives.
Hydrogen Peroxide: As a greener alternative, hydrogen peroxide can be used for the desulfurization of dithiocarbamates. chemrxiv.org This method is often favored for its environmental acceptability and the production of water as the primary byproduct.
Iodine: Molecular iodine, in the presence of a base like sodium bicarbonate, provides an effective and non-toxic method for desulfurization. chemrxiv.org The reaction can be performed in a biphasic water/ethyl acetate (B1210297) system, which simplifies workup by allowing the product to be easily extracted into the organic layer. chemrxiv.org
Metal Salts: Various metal salts, including those of lead, copper, and cobalt, have been used to promote the decomposition of dithiocarbamate salts. nih.gov These methods are often effective under mild conditions, but the environmental impact and disposal of heavy metal waste are significant drawbacks.
Other notable conventional reagents include tosyl chloride, ethyl chloroformate, and cyanuric chloride (TCT). nih.govmdpi.com In a comparative study for the synthesis of benzyl (B1604629) isothiocyanate under microwave conditions, DMT/NMM/TsO⁻ was found to be the most effective, yielding 92%, while reagents like cyanuric chloride and iodine gave slightly lower yields of 87% and 86%, respectively. mdpi.com
| Desulfurizing Agent | Typical Substrates | Key Advantages | Key Disadvantages |
| Thiophosgene | Aromatic Amines | High Yields | Extremely Toxic |
| Hydrogen Peroxide | Alkyl, Aryl Amines | Environmentally Benign | May require careful control |
| Iodine | Alkyl, Aryl Amines | Non-toxic, Inexpensive | Stoichiometric quantities needed |
| Metal Salts (Pb, Cu, Co) | Aromatic Amines | Mild Conditions | Heavy Metal Waste |
| Tosyl Chloride | Alkyl, Aryl Amines | Good Yields | Formation of byproducts |
This interactive table summarizes the characteristics of various conventional desulfurizing agents.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. chemrxiv.orgnih.gov In the context of isothiocyanate synthesis, microwave energy is frequently applied to the desulfurization step of dithiocarbamate salts. mdpi.comnih.gov Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. mdpi.compsu.edu
The synthesis of aromatic isothiocyanates from primary amines and carbon disulfide, followed by desulfurization, is particularly amenable to microwave assistance. mdpi.com The protocol using DMT/NMM/TsO⁻, for example, typically employs microwave heating at around 90°C for as little as 3 minutes to achieve high yields of the final isothiocyanate product. researchgate.netnih.gov This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for preparing compounds like this compound. chemrxiv.org
Tandem Staudinger/Aza-Wittig Reaction Approaches
An alternative and elegant route to isothiocyanates that avoids the use of carbon disulfide is the tandem Staudinger/aza-Wittig reaction. nih.govrsc.org This process begins with an organic azide (B81097), which would be prepared from the corresponding amine (2,3-dimethoxyaniline). The azide is first treated with a phosphine, typically triphenylphosphine (B44618), to form an aza-ylide intermediate via the Staudinger reaction. mdpi.comscispace.com This intermediate is not isolated but is allowed to react in situ with an electrophile.
For the synthesis of isothiocyanates, carbon disulfide is used as the electrophile. The aza-ylide attacks the carbon disulfide, leading to a cyclization and subsequent elimination of triphenylphosphine sulfide (B99878), yielding the isothiocyanate. nih.gov This method is valued for its mild reaction conditions and the ability to avoid highly toxic reagents. It is particularly useful for synthesizing complex molecules and retains the stereochemistry of chiral substrates. rsc.orgnih.gov
Synthesis from Hydroximoyl Chlorides
A less common but effective method for producing isothiocyanates involves the use of hydroximoyl chlorides as starting materials. nih.gov This strategy begins with an aldehyde, which is converted to an aldoxime and then to a hydroximoyl chloride. The hydroximoyl chloride is subsequently reacted with a thiocyanate (B1210189) salt. This pathway offers an alternative synthetic route that does not start from a primary amine, which can be advantageous if the corresponding aldehyde is more readily available or if the amine is sensitive to other reaction conditions. The reaction typically proceeds at room temperature and can produce nearly quantitative yields with simple workup procedures. nih.gov
Elemental Sulfur-Mediated Reactions
The use of elemental sulfur as a sulfur source represents an atom-economical and environmentally benign approach to the synthesis of isothiocyanates. organic-chemistry.orgsemanticscholar.org These reactions often proceed via the sulfurization of isocyanides or through multicomponent reactions involving amines.
Research has demonstrated the viability of elemental sulfur in conjunction with various catalytic systems to afford aryl isothiocyanates. The reaction typically involves the activation of elemental sulfur to form reactive polysulfide species, which then react with the corresponding amine or isocyanide. For instance, the reaction of anilines with elemental sulfur in the presence of a suitable catalyst and carbon source can yield the desired isothiocyanate. While specific data for this compound is not prevalent, studies on analogous anilines provide a strong basis for its synthesis via this method.
A general protocol involves heating a mixture of the aniline, elemental sulfur, and a catalyst in a suitable solvent. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Representative Elemental Sulfur-Mediated Synthesis of Aryl Isothiocyanates
| Entry | Aryl Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | None | Benzene (B151609) | Reflux | 72 | Moderate |
| 2 | 4-Methoxyaniline | Mo-based | Acetone | Reflux | 72 | Good |
| 3 | 2,6-Dimethylaniline | DBU | Cyrene™ | 40 | 4 | 85 |
| 4 | Naphthylamine | Copper | Toluene | 80 | 5 | 83 |
This table presents a compilation of data from various sources to illustrate the general applicability of the method. mdpi.comusm.edu
Electrochemical Synthesis Protocols
Electrochemical methods offer a green and efficient alternative for the synthesis of isothiocyanates, often proceeding under mild conditions without the need for harsh reagents. gre.ac.uk The core principle involves the anodic oxidation of dithiocarbamates, which are readily formed in situ from the corresponding primary amine and carbon disulfide. gre.ac.uk
This practical, high-yielding, and supporting-electrolyte-free method has been successfully applied to a range of aliphatic and aromatic amines. gre.ac.uk The process involves the condensation of the primary amine with carbon disulfide to form a dithiocarbamate salt, which is then anodically desulfurized to yield the isothiocyanate. gre.ac.uk
Optimization of parameters such as electrode material, solvent, and current density is key to achieving high efficiency. For aromatic amines, the addition of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial. gre.ac.uk
Table 2: Electrochemical Synthesis of Aryl Isothiocyanates
| Entry | Starting Amine | Base | Solvent | Current (mA) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | DBU | Methanol | 5 | 95 |
| 2 | 4-Methoxyaniline | DBU | Methanol | 5 | 92 |
| 3 | 4-Chloroaniline | DBU | Methanol | 5 | 85 |
| 4 | 2-Thiophenemethylamine | None | Methanol | 5 | 88 |
This table is representative of the substrate scope and yields achievable with this electrochemical method. gre.ac.uk
Photocatalyzed Synthesis Methods
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of isothiocyanates under mild and environmentally friendly conditions. organic-chemistry.org This approach typically involves the reaction of primary amines with carbon disulfide in the presence of a photocatalyst, a base, and a light source. organic-chemistry.org
One established method utilizes Rose Bengal as a metal-free organic photocatalyst, green LED light as the energy source, and DBU as the base. organic-chemistry.org The reaction proceeds efficiently for a variety of aryl and alkyl amines, tolerating a range of functional groups. organic-chemistry.org Mechanistic studies suggest a pathway involving the formation of a dithiocarbamate, followed by a single-electron transfer process. organic-chemistry.org
Table 3: Photocatalyzed Synthesis of Isothiocyanates
| Entry | Substrate | Photocatalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylamine | Rose Bengal | DBU | Acetonitrile | 94 |
| 2 | 4-Methylaniline | Rose Bengal | DBU | Acetonitrile | 92 |
| 3 | 4-Bromoaniline | Rose Bengal | DBU | Acetonitrile | 85 |
| 4 | Benzylamine | Rose Bengal | DBU | Acetonitrile | 90 |
This table illustrates the general scope and efficiency of the photocatalytic synthesis of isothiocyanates. organic-chemistry.org
Amine-Catalyzed Sulfurization of Isocyanides
A sustainable approach to isothiocyanate synthesis involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govrsc.org This method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide. nih.gov The reaction can be catalyzed by small amounts of an amine base, such as DBU, and can be performed in green solvents like Cyrene™ or γ-butyrolactone (GBL). nih.govkit.edu
The versatility of this procedure has been demonstrated with a wide range of isocyanides, affording moderate to high yields of the corresponding isothiocyanates. nih.gov Optimization of reaction conditions, including catalyst loading, temperature, and solvent, has been shown to significantly impact the efficiency and sustainability of the process, leading to very low E-factors. nih.govkit.edu
Table 4: Amine-Catalyzed Sulfurization of Isocyanides
| Isocyanide Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| n-Dodecyl isocyanide | DBU (2) | Cyrene™ | 40 | 0.5 | 95 |
| 2,6-Dimethylphenyl isocyanide | DBU (5) | Cyrene™ | 40 | 4 | 85 |
| 4-Chlorophenyl isocyanide | DBU (5) | Cyrene™ | 40 | 2 | 78 |
| Benzyl isocyanide | DBU (2) | GBL | 40 | 1 | 91 |
This table showcases the scope and yields of the DBU-catalyzed sulfurization of various isocyanides. nih.govkit.edu
Utilization of Phenyl Chlorothionoformate
The reaction of primary amines with phenyl chlorothionoformate provides a facile and efficient route to isothiocyanates. organic-chemistry.orgresearchgate.net This method can be performed as either a one-pot process or a two-step approach, offering versatility for different substrates. organic-chemistry.orgresearchgate.net
The one-pot process is particularly effective for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org In this procedure, the amine reacts with phenyl chlorothionoformate in the presence of a solid base, such as sodium hydroxide, in a solvent like dichloromethane. organic-chemistry.org For less reactive or electron-deficient anilines, a two-step approach is more suitable. organic-chemistry.org This involves the initial formation and isolation of the intermediate O-phenyl thiocarbamate, followed by its decomposition to the isothiocyanate. chemrxiv.org
Table 5: Synthesis of Isothiocyanates using Phenyl Chlorothionoformate
| Amine Substrate | Method | Base | Yield (%) |
|---|---|---|---|
| Benzylamine | One-pot | NaOH | 95 |
| 4-Methoxyaniline | One-pot | NaOH | 88 |
| 4-Nitroaniline | Two-step | NaOH | 92 |
| 2-Aminopyridine | Two-step | NaOH | 75 |
This table summarizes the yields obtained for various amines using the phenyl chlorothionoformate method. organic-chemistry.orgchemrxiv.org
Stereoselective Synthesis and Chiral Control of Isothiocyanate Derivatives
The stereoselective synthesis of chiral isothiocyanates is of great importance, particularly in the context of medicinal chemistry and the development of chiral derivatizing agents. usm.edunih.gov Chiral control can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
One common approach involves the conversion of enantiomerically pure primary amines to their corresponding isothiocyanates, a reaction that typically proceeds with retention of stereochemistry. rsc.org For instance, chiral amino acid esters can be converted to their isothiocyanate derivatives without significant racemization. mdpi.com
Furthermore, novel chiral derivatizing agents based on the isothiocyanate functional group have been developed for the determination of the enantiomeric excess of chiral amines. nih.gov The synthesis of these agents themselves requires a high degree of stereocontrol. The development of axially chiral isothiocyanates represents another frontier in this area, where the chirality arises from hindered rotation around a single bond. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximizing the yield and selectivity of isothiocyanate synthesis. Key parameters that are frequently tuned include the choice of solvent, catalyst, base, temperature, and reaction time.
In elemental sulfur-mediated reactions , the temperature and choice of catalyst are critical. While thermal conditions can be employed, catalytic systems often allow for milder reaction temperatures and improved yields. mdpi.com
For amine-catalyzed sulfurization of isocyanides , the catalyst loading and solvent have been shown to be crucial. nih.govkit.edu Lowering the catalyst concentration and using green solvents can significantly improve the sustainability of the process without compromising the yield. nih.govkit.edu
In the synthesis using phenyl chlorothionoformate , the choice between a one-pot or two-step process is a key optimization parameter, depending on the reactivity of the starting amine. organic-chemistry.org The molar ratio of reagents and the choice of base are also critical for driving the reaction to completion and minimizing side products. organic-chemistry.org
For photocatalyzed reactions , the selection of the photocatalyst, solvent, and base are interdependent and need to be optimized to achieve the highest quantum yield and chemical yield. organic-chemistry.org Similarly, in electrochemical synthesis , the electrode materials, solvent system, and current density are key variables that influence the efficiency and selectivity of the transformation. gre.ac.uk
A systematic approach to optimization, often involving screening of various parameters, is essential to develop robust and efficient protocols for the synthesis of this compound and its analogues. beilstein-journals.orgnih.govbeilstein-journals.org
Mechanistic Biological Investigations of Aromatic Dimethoxy Isothiocyanates and Analogues
Cellular Mechanisms of Antiproliferative Activity
Aromatic isothiocyanates have demonstrated significant antiproliferative effects against various cancer cell lines. The underlying mechanisms are multifaceted, involving the induction of programmed cell death, disruption of cellular structures, and interference with key signaling and metabolic pathways.
A primary mechanism by which isothiocyanate analogues exert their anticancer effects is through the induction of apoptosis and the modulation of the cell cycle. Studies on benzyl (B1604629) isothiocyanate (BITC) show that it effectively inhibits the growth of cancer cells by triggering apoptosis. nih.gov This process is characterized by molecular events such as the condensation and fragmentation of the nucleus. frontiersin.org
BITC has been found to promote G2/M phase arrest in oral cancer cells. nih.gov This cell cycle arrest is associated with the activation of DNA damage response pathways and the inhibition of key regulatory proteins like Cdc2 and cyclin B1. nih.gov Furthermore, the apoptotic response to BITC involves the activation of the mitogen-activated protein kinase (MAPK) family members, including ERK, JNK, and P38. nih.gov The induction of apoptosis by BITC is also linked to a decrease in the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2, a reduction in the mitochondrial membrane potential, and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Similarly, phenethyl isothiocyanate (PEITC) has been shown to significantly activate caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.org
| Mechanism | Observed Effect | Associated Compound(s) | Reference(s) |
|---|---|---|---|
| Apoptosis Induction | Triggers apoptosis, reduces anti-apoptotic proteins (Mcl-1, Bcl-2), diminishes mitochondrial membrane potential, increases PARP cleavage. | Benzyl isothiocyanate (BITC) | nih.gov |
| Cell Cycle Modulation | Promotes G2/M phase arrest by inhibiting Cdc2 and cyclin B1. | Benzyl isothiocyanate (BITC) | nih.gov |
| Caspase Activation | Significantly activates caspase-3. | Phenethyl isothiocyanate (PEITC) | frontiersin.org |
| Membrane Disruption | Affects cellular membrane integrity in bacteria. Enhances cell membrane permeability in fungi. | Phenethyl isothiocyanate (PEITC), Butyl isothiocyanate (butylITC) | nih.govnih.gov |
| ROS Generation | Induces significant production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. | Benzyl isothiocyanate (BITC), Phenethyl isothiocyanate (PEITC) | nih.govfrontiersin.orgnih.gov |
| Gene Expression Modulation | Activates MAPK (ERK, JNK, P38) and DNA damage response pathways (ATM, p53). Inhibits PI3K-AKT axis. | Benzyl isothiocyanate (BITC) | nih.govnih.govnih.gov |
| Nucleic Acid Damage | Triggers oxidative DNA damage secondary to ROS production. | Benzyl isothiocyanate (BITC) | nih.gov |
Isothiocyanates can compromise the structural integrity of cellular membranes, a mechanism that is particularly relevant to their antimicrobial activities but also contributes to their effects on eukaryotic cells. For example, butyl isothiocyanate (butylITC) has been shown to enhance the permeability of the cell membrane in the fungal pathogen Candida albicans. nih.gov This disruption leads to a loss of cellular homeostasis and can ultimately contribute to cell death. While this effect is well-documented in microbes, the resulting leakage of cellular components and ion influx is a cytotoxic mechanism that can also impact cancer cells. nih.govnih.gov
A crucial and widely reported mechanism for the bioactivity of isothiocyanates is the generation of reactive oxygen species (ROS). researchgate.net Both BITC and PEITC have been shown to rapidly induce the production of intracellular ROS in a dose-dependent manner in cancer cells. frontiersin.orgnih.govnih.gov This surge in ROS, which includes molecules like hydrogen peroxide, superoxide (B77818), and hydroxyl radicals, creates a state of acute oxidative stress. nih.govmdpi.com
This oxidative stress is a key upstream event that triggers downstream anticancer effects. nih.gov The ROS generated by BITC can lead to oxidative DNA damage, which in turn activates the DNA damage response and promotes apoptosis. nih.gov The induction of apoptosis by BITC can be significantly attenuated or completely blocked by pretreatment with thiol-containing antioxidants like N-acetyl-l-cysteine (NAC) and glutathione (B108866) (GSH), confirming the central role of ROS in its mechanism of action. nih.govnih.gov
Isothiocyanate analogues modulate numerous gene expression and signaling pathways critical for cell survival and proliferation. In cancer cells, BITC treatment leads to the phosphorylation and activation of all three members of the MAPK family (ERK, JNK, P38). nih.gov This activation is instrumental in mediating the induction of apoptosis. nih.gov Concurrently, BITC has been found to inhibit the PI3K-AKT signaling axis, a key pathway that promotes cell survival. nih.gov
In response to the oxidative DNA damage caused by these compounds, cells activate DNA damage response (DDR) pathways. nih.gov This involves the activation of key sensor and effector proteins such as ATM, Chk2, p53, and p21, which coordinate the cell cycle arrest and apoptotic response. nih.gov In the context of antimicrobial activity, related compounds have been shown to trigger transcriptional changes associated with cell wall strengthening in fungi as a defensive response to cellular stress. nih.gov
The primary mechanism by which isothiocyanates affect nucleic acids appears to be indirect, stemming from the generation of ROS. BITC has been shown to trigger oxidative DNA damage. nih.gov This damage, if not repaired, can physically impede the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.govmdpi.com While some anticancer agents directly inhibit enzymes involved in nucleic acid synthesis, the available literature suggests that for isothiocyanate analogues like BITC, the effect is a secondary consequence of oxidative stress rather than direct enzymatic inhibition. researchgate.net
Antimicrobial Activity Mechanisms
Various isothiocyanate analogues exhibit potent antimicrobial activity against a range of human and plant pathogens. A central mechanism for this activity is the disruption of microbial cell membrane integrity. nih.gov
Allyl isothiocyanate (AITC) and BITC have been shown to be bactericidal against Campylobacter jejuni. frontiersin.org AITC's mechanism involves causing damage to the cell membrane, which leads to the leakage of essential cellular metabolites. frontiersin.orgnih.gov Similarly, BITC has been observed to induce a loss of membrane integrity and membrane potential in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Phenethyl isothiocyanate (PEITC) also affects the cellular membrane integrity of bacteria such as E. coli and S. aureus. nih.gov
In fungi, the mechanisms are similar. Butyl isothiocyanate (butylITC) targets the fungal cell membrane in Candida albicans, inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of the fungal membrane, which enhances membrane permeability and leads to cell death. nih.gov This widespread ability to disrupt microbial membranes is a key factor in the broad-spectrum antimicrobial properties of isothiocyanates.
| Compound | Target Organism(s) | Observed Mechanism of Action | Reference(s) |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni, MRSA | Exhibits bactericidal activity; induces loss of membrane integrity and potential. | nih.govfrontiersin.org |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni, E. coli O157:H7 | Causes membrane damage and leakage of cellular metabolites. | frontiersin.orgnih.gov |
| Phenethyl isothiocyanate (PEITC) | E. coli, S. aureus | Affects cellular membrane integrity. | nih.gov |
| Butyl isothiocyanate (butylITC) | Candida albicans | Inhibits ergosterol biosynthesis, enhances cell membrane permeability, induces ROS accumulation. | nih.gov |
Antibacterial Action
Isothiocyanates (ITCs) are natural compounds recognized for their antimicrobial properties. nih.gov The antibacterial effects of these compounds have been evaluated for applications in food preservation and for controlling plant pathogens. nih.gov The core of their bioactivity lies in the highly reactive electrophilic isothiocyanate group (-N=C=S). nih.gov
The mechanism of antibacterial action is multifaceted. Studies suggest that aromatic ITCs may exert their antimicrobial activity more effectively than aliphatic ITCs, potentially due to their enhanced ability to cross bacterial membrane structures. nih.gov The disruption of the bacterial cell membrane is a key aspect of their mode of action. researchgate.net This disruption can alter membrane integrity and surface hydrophobicity, leading to the release of intracellular components like potassium. researchgate.net
Furthermore, some isothiocyanates have been shown to trigger pathways related to heat shock and oxidative stress, induce protein aggregation, and cause dysfunction in energy metabolism, ultimately leading to bacterial death. nih.gov For example, research on benzyl isothiocyanate (BITC) indicated an upregulation of genes involved in energy metabolism. nih.gov While extensive research exists for various ITCs, specific mechanistic studies on 1-isothiocyanato-2,3-dimethoxybenzene are not detailed in the available literature. However, the activity of related aromatic isothiocyanates provides insight into its potential antibacterial profile. For instance, benzyl-isothiocyanate has demonstrated significant effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA), and phenyl isothiocyanate has been studied against Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.com The antibacterial activity of several ITCs against various bacterial strains has been documented, with MIC (Minimum Inhibitory Concentration) values indicating potent effects. johnshopkins.edu
| Isothiocyanate Compound | Target Organism | Observed Effect/Activity | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Most effective among tested ITCs, with MICs from 2.9 to 110 µg·mL⁻¹ | mdpi.com |
| Phenyl isothiocyanate (PITC) | Escherichia coli | Disruption of the bacterial cell membrane | researchgate.net |
| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | Disruption of the bacterial cell membrane | researchgate.net |
| Various Aromatic ITCs | Helicobacter pylori (25 strains) | MIC₉₀ values ranged between 4 and 32 μg/mL | johnshopkins.edu |
Antifungal Action
The antifungal properties of isothiocyanates have been observed across a range of saprophytic and parasitic fungi. nih.gov Studies involving natural and synthesized ITCs have demonstrated significant antifungal activity, particularly for analogues of benzylisothiocyanate and β-phenylethylisothiocyanate. nih.gov The mechanism of action often involves damage to the fungal cell morphology and a compromise of membrane integrity. researchgate.net
One of the primary targets for many antifungal agents is ergosterol, a crucial component of the fungal cell membrane. nih.gov Certain isothiocyanates, such as allyl isothiocyanate (AITC), have been shown to inhibit ergosterol biosynthesis. nih.gov This inhibition disrupts the membrane's structure and function, leading to fungal cell death. Additionally, ITCs can induce oxidative stress within the fungal cells. researchgate.net This is characterized by an increase in reactive oxygen species (ROS) and malondialdehyde content, which indicates lipid peroxidation and damage to the cell membrane. researchgate.net The induction of oxidative stress, coupled with effects on energy metabolism via the tricarboxylic acid cycle, contributes to the potent antifungal activity of these compounds. researchgate.net
While specific data on this compound is limited, research on structurally similar compounds, like 2-(4-methoxyphenyl)ethyl isothiocyanate, has shown high activity against fungi such as Aspergillus niger. researchgate.net This suggests that aromatic ITCs with methoxy (B1213986) substitutions possess considerable antifungal potential.
| Isothiocyanate Compound | Target Organism | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| Analogues of Benzylisothiocyanate | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | Remarkable antifungal activity noted | nih.gov |
| Allyl isothiocyanate (AITC) | Candida albicans | Inhibition of ergosterol biosynthesis, ROS production, cell cycle arrest | nih.gov |
| 2-(4-methoxyphenyl)ethyl isothiocyanate | Aspergillus niger | High antifungal activity (EC₅₀ = 4.19 μg/mL), damage to cell membrane, induction of oxidative stress | researchgate.net |
Anti-Inflammatory Effects at the Molecular Level
Isothiocyanates are recognized for their potent anti-inflammatory properties, which are exerted through the modulation of various molecular pathways. nih.govresearchgate.net A primary mechanism involves the downregulation of key pro-inflammatory mediators. researchgate.net This includes the reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net
The anti-inflammatory actions of ITCs are often mediated through their influence on critical signaling pathways. One of the most important is the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of numerous pro-inflammatory genes. researchgate.net Studies on benzyl isothiocyanate (BITC) have shown that it can inhibit the phosphorylation and degradation of the inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB and suppresses its transcriptional activity. researchgate.net This leads to a dose-dependent reduction in the secretion of inflammatory cytokines and mediators. researchgate.net
Another significant pathway modulated by ITCs is the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. researchgate.net By activating Nrf2, ITCs can enhance the cellular antioxidant defense system, thereby mitigating the oxidative stress that often drives inflammation. mdpi.com The anti-inflammatory effects of ITCs can also result from direct interaction with sulfhydryl groups of cysteine residues in various enzymes and proteins, altering their function. nih.govresearchgate.net
Enzyme Inhibition Studies
The biological activity of this compound and related compounds is closely linked to their ability to interact with and inhibit specific enzymes. The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues in proteins, such as the sulfhydryl groups of cysteine, leading to modulation of enzyme function.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. jpp.krakow.plnih.gov While COX-1 is a constitutive "housekeeping" enzyme involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. jpp.krakow.plnih.gov Inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.gov
Several isothiocyanates have been investigated for their ability to inhibit the COX-2 enzyme. researchgate.netnih.gov Studies have shown that aromatic isothiocyanates, particularly those with methoxy substitutions on the phenyl ring, can be potent inhibitors. For example, 2-methoxyphenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate demonstrated significant inhibitory activity against human COX-2, with approximately 99% inhibition observed at a concentration of 50 μM. researchgate.netnih.gov Phenyl isothiocyanate also showed strong inhibition under the same conditions. researchgate.netnih.gov This suggests that the dimethoxy-substituted phenyl ring in this compound is a favorable structural feature for COX-2 inhibition. The mechanism of inhibition likely involves the isothiocyanate group interacting with residues within the enzyme's active site, thereby blocking the conversion of arachidonic acid to prostaglandins. jpp.krakow.pl
| Isothiocyanate Compound | % Inhibition of COX-2 | Reference |
|---|---|---|
| Phenyl isothiocyanate | 98.9% | nih.gov |
| 2-Methoxyphenyl isothiocyanate | 99.0% | nih.gov |
| 3-Methoxyphenyl isothiocyanate | ~99% | researchgate.net |
| 3-(Methylsulfanyl)propyl isothiocyanate | 48.0% | nih.gov |
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in regulating inflammation and pain. grantome.comnih.gov It does so by catalyzing the degradation of N-palmitoylethanolamide (PEA), an endogenous lipid with potent anti-inflammatory and analgesic properties. grantome.comnih.govescholarship.org By breaking down PEA, NAAA terminates its signaling functions. nih.gov Consequently, inhibiting NAAA leads to an increase in endogenous PEA levels, which can then enhance the activation of its target receptor, peroxisome proliferator-activated receptor-α (PPAR-α), to suppress inflammatory responses. escholarship.orgresearchgate.net
The isothiocyanate functional group has been identified as a valuable pharmacophore for the development of potent and selective NAAA inhibitors. nih.govresearchgate.net Medicinal chemistry efforts have produced a number of isothiocyanate-based compounds that effectively block NAAA activity. researchgate.netnih.gov For instance, the isothiocyanate-based NAAA inhibitor AM9053 was shown to ameliorate signs of colon inflammation in animal models. grantome.com Further research has led to the identification of systemically active ITC-based inhibitors with low nanomolar potency for human NAAA and high selectivity over other hydrolases. researchgate.net One such compound, AM11095, was identified as a slowly reversible NAAA inhibitor with a half-maximal inhibitory concentration (IC₅₀) value of 20 nM. researchgate.net This line of research highlights the potential of aromatic dimethoxy isothiocyanates as a structural class for designing novel anti-inflammatory agents that act via NAAA inhibition.
The dopamine (B1211576) transporter (DAT) is a protein that regulates dopamine neurotransmission by re-uptaking dopamine from the synaptic cleft. frontiersin.org It is a primary target for various therapeutic drugs and substances of abuse. frontiersin.org The isothiocyanate moiety has been utilized as a reactive group to create irreversible ligands for studying the structure and function of DAT. nih.gov
Research has involved the synthesis of isothiocyanate derivatives of cocaine analogues to probe the cocaine binding site on the dopamine transporter. nih.gov Compounds such as m-isothiocyanatobenzoylecgonine methyl ester (m-ISOCOC) and p-isothiocyanatobenzoylecgonine methyl ester (p-ISOCOC) were found to inhibit the binding of radiolabeled ligands to DAT. nih.gov Unlike the reversible binding of cocaine, preincubation with these isothiocyanate derivatives resulted in an inhibition of binding that could not be reversed by washing the membranes. nih.gov This indicates an irreversible, likely covalent, interaction.
Further studies showed that preincubation with p-ISOCOC led to a significant reduction in the maximum number of binding sites (Bmax) for the DAT ligand [³H]WIN 35,428 and a reduced maximal velocity (Vmax) of dopamine uptake. nih.gov These findings suggest that the isothiocyanate group acts as an acylating agent, forming a covalent bond with a nucleophilic residue within the ligand-binding domain of the dopamine transporter. nih.gov This application demonstrates the utility of the isothiocyanate functional group in designing chemical probes for investigating neurotransmitter transporters.
Other Enzymatic Target Modulations (e.g., Mitogen Kinase Enzyme (MK-2))
While specific studies on the enzymatic targets of this compound are not extensively detailed in the current body of scientific literature, the broader class of isothiocyanates (ITCs) is known to interact with a variety of cellular enzymes. Isothiocyanates are recognized for their ability to modulate the activity of enzymes involved in detoxification and inflammatory pathways. For instance, many ITCs are potent inducers of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) oregonstate.edu. This induction is a key mechanism of their biological activity and is primarily mediated through the activation of the Nrf2 transcription factor mdpi.comnih.gov.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation, and its downstream substrate, mitogen-activated protein kinase-activated protein kinase 2 (MK-2), plays a significant role in these processes illinois.edu. MK-2 is involved in the post-transcriptional regulation of various cytokines that contribute to inflammatory responses illinois.edu. Although direct inhibition of MK-2 by this compound has not been specifically reported, other compounds containing the isothiocyanate moiety or similar structures have been investigated as potential modulators of related kinase pathways. The investigation into how various isothiocyanates interact with such signaling proteins is an ongoing area of research.
Isothiocyanates have also been shown to inhibit other classes of enzymes, such as aldehyde dehydrogenases (ALDH) nih.gov. Certain ITCs have been found to decrease the tolerance of cancer cells to chemotherapy by potentially inhibiting ALDH isoforms nih.gov. This highlights the diverse enzymatic interactions of the isothiocyanate functional group. The electrophilic nature of the -N=C=S group allows it to react with nucleophilic residues, such as cysteine thiols, on proteins, which can lead to the modulation of enzyme activity mdpi.com.
Glucosinolate-Isothiocyanate System in Biological Contexts
Isothiocyanates, including aromatic dimethoxy isothiocyanates, are naturally derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites found in cruciferous vegetables oregonstate.edunih.gov. This two-component system, often referred to as the "mustard oil bomb," is a key plant defense mechanism mdpi.comnih.gov.
In intact plant cells, glucosinolates are physically segregated from the enzyme myrosinase (a type of β-thioglucosidase) frontiersin.orgfrontiersin.org. When the plant tissue is damaged, for example by chewing or cutting, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis frontiersin.orgnih.gov. This reaction cleaves the glucose molecule from the glucosinolate, producing an unstable aglycone intermediate mdpi.comaacrjournals.org.
Depending on the specific glucosinolate structure and the reaction conditions (such as pH), this intermediate spontaneously rearranges to form various biologically active compounds, predominantly isothiocyanates at neutral pH nih.gov. Other potential products include nitriles, thiocyanates, and oxazolidine-2-thiones mdpi.com. Each specific glucosinolate gives rise to a corresponding isothiocyanate oregonstate.edu. For example, glucoraphanin (B191350) is the precursor to sulforaphane (B1684495), and sinigrin (B192396) is the precursor to allyl isothiocyanate oregonstate.edu.
The biological significance of this system extends to human health. When cruciferous vegetables are consumed, the glucosinolate-myrosinase reaction can occur, leading to the formation and absorption of isothiocyanates oregonstate.edu. Even when plant myrosinase is deactivated by cooking, gut microbiota possessing myrosinase-like activity can hydrolyze glucosinolates, contributing to the bioavailability of isothiocyanates illinois.eduaacrjournals.org. The absorbed isothiocyanates are then metabolized in the body, primarily through the mercapturic acid pathway, involving conjugation with glutathione oregonstate.edu.
The table below illustrates the precursor relationship between common glucosinolates and their corresponding isothiocyanate products.
| Glucosinolate Precursor | Isothiocyanate Product |
| Glucoraphanin | Sulforaphane |
| Sinigrin | Allyl isothiocyanate |
| Gluconasturtiin | Phenethyl isothiocyanate |
| Glucotropaeolin | Benzyl isothiocyanate |
| Glucoerucin | Erucin |
| Glucomoringin | Moringin |
Radical Scavenging Abilities
Isothiocyanates have been investigated for their antioxidant properties, which include the ability to scavenge free radicals. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various chronic diseases chemrxiv.org. The antioxidant activity of ITCs can be exerted through direct and indirect mechanisms.
Direct radical scavenging involves the chemical quenching of free radicals. Studies have shown that certain isothiocyanates can directly scavenge hydroxyl radicals (HO•) chemrxiv.orgnih.gov. Theoretical studies using Density Functional Theory have explored the mechanisms of this scavenging activity, which can include formal hydrogen transfer (FHT) and radical adduct formation (RAF) chemrxiv.orgroyalsocietypublishing.org. The efficiency of this direct scavenging can be influenced by the chemical structure of the isothiocyanate and the solvent environment chemrxiv.org. For example, a study on several ITCs, including allyl isothiocyanate and 4-methylphenyl isothiocyanate, demonstrated high HO•-scavenging activity with rate constants in the range of 10⁸–10⁹ M⁻¹s⁻¹ royalsocietypublishing.org.
Indirectly, and perhaps more significantly, isothiocyanates exert antioxidant effects by inducing the expression of phase II detoxification and antioxidant enzymes oregonstate.edumdpi.com. As mentioned previously, this is largely mediated by the activation of the Nrf2 transcription factor, which binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and glutathione S-transferases (GSTs) mdpi.comnih.gov. This upregulation of the cellular antioxidant defense system provides protection against oxidative damage mdpi.com.
While direct radical scavenging has been observed, some studies suggest that the primary antioxidant mechanism for many ITCs is the induction of these protective enzymes rather than direct chain-breaking antioxidant activity nih.gov. The antioxidant potential can vary among different isothiocyanates. For instance, a study comparing methoxyphenyl isothiocyanates found differences in their free radical scavenging activity based on the position of the methoxy group nih.gov.
The table below summarizes the observed antioxidant activities and mechanisms for selected isothiocyanates.
| Isothiocyanate | Antioxidant Activity / Mechanism |
| Allyl isothiocyanate (AITC) | Inhibition of superoxide generation, inhibition of nitrite (B80452) production, inhibition of lipid peroxidation, scavenging of hydroxyl radicals. nih.gov |
| Phenyl isothiocyanate (PITC) | Inhibition of superoxide generation, inhibition of nitrite production, inhibition of lipid peroxidation, scavenging of hydroxyl radicals. nih.gov |
| Sulforaphane | Nrf2 activation, induction of phase II antioxidant enzymes, suppression of ROS production. mdpi.com |
| 3-Methoxyphenyl isothiocyanate | High free radical scavenging activity in DPPH assay. nih.gov |
| 4-Methoxyphenyl isothiocyanate | Moderate free radical scavenging activity in DPPH assay. nih.gov |
Structure Activity Relationship Sar Studies of Dimethoxybenzene Isothiocyanates and Analogues
Influence of Substituent Position and Electronic Properties on Biological Activity
The position of substituents on the aromatic ring of phenyl isothiocyanates significantly influences their biological activity by altering the electronic properties of the molecule. The methoxy (B1213986) group (-OCH₃), being an electron-donating group through resonance and an electron-withdrawing group through induction, can have varied effects depending on its position relative to the isothiocyanate group.
When a methoxy group is at the para (4-position) of the phenyl ring, it exerts a strong electron-donating effect through resonance, which can increase the electron density of the aromatic ring. This, in turn, can modulate the reactivity of the isothiocyanate moiety. In contrast, a methoxy group at the meta (3-position) primarily exerts an electron-withdrawing inductive effect. Studies on related compound series have shown that such electronic shifts can impact biological activities like enzyme inhibition. For instance, in a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, a methoxy group at the para-position resulted in better urease inhibitory activity compared to a meta-substitution. oup.com This was attributed to the electron-donating resonance effect at the para position, while the meta position exhibited an electron-withdrawing inductive effect. oup.com
For 1-isothiocyanato-2,3-dimethoxybenzene, the two methoxy groups are positioned ortho and meta to the isothiocyanate group. The ortho-methoxy group can exert both steric and electronic effects, potentially influencing the orientation of the molecule within a biological target's binding site. The combined electronic influence of the two methoxy groups will ultimately determine the electrophilicity of the isothiocyanate carbon atom, a key factor in its biological reactivity.
Table 1: Effect of Methoxy Substituent Position on Cholinesterase Inhibition by Phenyl Isothiocyanates
| Compound | Target Enzyme | Inhibition Activity |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | IC₅₀ = 0.57 mM nih.govtandfonline.com |
| 3-Methoxyphenyl (B12655295) isothiocyanate | Butyrylcholinesterase | 49.2% inhibition at 1.14 mM nih.govtandfonline.com |
Impact of Aliphatic Chain Length and Branching on Efficacy
While this compound itself does not have an aliphatic chain, the principles derived from studies on arylalkyl isothiocyanates are crucial for understanding the broader SAR of this class of compounds. The length and branching of an aliphatic chain separating an aromatic ring from the isothiocyanate group have been shown to be critical determinants of biological efficacy.
Research on the inhibition of lung tumorigenesis induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) by arylalkyl isothiocyanates has demonstrated a clear trend of increasing inhibitory activity with increasing alkyl chain length. scilit.com For example, 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC) showed significantly greater inhibition of lung tumor multiplicity compared to phenethyl isothiocyanate (PEITC). scilit.com This suggests that a longer aliphatic chain can enhance the interaction with the target site, possibly by increasing lipophilicity and allowing the molecule to better access and bind to hydrophobic pockets within enzymes or receptors.
Role of Aromatic Ring Substitutions on Potency and Selectivity
Substitutions on the aromatic ring of phenyl isothiocyanates, beyond the methoxy groups in the target compound, can dramatically alter their potency and selectivity. The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its steric bulk are key factors.
For instance, the introduction of a nitro group (para-nitrophenyl isothiocyanate) has been shown to result in potent antifungal and antibacterial activity. In some studies, it was the most effective among a series of substituted phenyl isothiocyanates. The introduction of halogens, such as chlorine, has also been shown to enhance biological activity. The position of these substituents is also critical, with ortho and para positions often being more favorable for activity.
Fluorine substitution, a common strategy in medicinal chemistry, can have complex effects. While fluorine is highly electronegative, its small size means it doesn't significantly increase steric hindrance. However, studies on other classes of compounds have shown that fluorine substitution can have a detrimental effect on binding to certain receptors. For example, a fluorine atom at the C-1 position of tetrahydrocannabinols significantly reduced their CB1 receptor binding affinity. nih.gov The impact of such substitutions on the activity of dimethoxybenzene isothiocyanates would need to be empirically determined but is likely to be significant.
Stereochemical Considerations in Activity Profiles
Stereochemistry can play a crucial role in the biological activity of isothiocyanates, particularly those with chiral centers. Although this compound is achiral, the introduction of chiral elements, for instance through a branched aliphatic chain or a chiral substituent on the aromatic ring, would likely lead to enantiomers with different biological activities.
The differential activity of enantiomers is a well-established principle in pharmacology and is due to the three-dimensional nature of biological targets like enzymes and receptors. These targets often have chiral binding sites, leading to preferential binding of one enantiomer over the other. For example, in a study of diphenylethyl isothiocyanates as inhibitors of lung tumorigenesis, 1,2-diphenylethyl isothiocyanate appeared to be a stronger inhibitor than 2,2-diphenylethyl isothiocyanate, highlighting the importance of the spatial arrangement of the phenyl groups. researchgate.net While not directly about enantiomers, this demonstrates that the positioning of substituents in three-dimensional space is critical for activity.
Correlation with Physicochemical Parameters (e.g., Partition Coefficients)
The biological activity of isothiocyanates is often correlated with their physicochemical properties, particularly lipophilicity, which is commonly expressed as the logarithm of the partition coefficient (log P). researchgate.net A higher log P value indicates greater lipid solubility, which can enhance the ability of a compound to cross cell membranes and reach intracellular targets.
Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency of isothiocyanates against lung tumorigenesis is correlated with their partition coefficients. researchgate.net Generally, higher lipophilicity is associated with greater inhibitory activity. However, there is often an optimal range for lipophilicity, as excessively lipophilic compounds may be poorly soluble in aqueous biological fluids or may be sequestered in lipid compartments, preventing them from reaching their target.
The two methoxy groups in this compound would be expected to increase its lipophilicity compared to unsubstituted phenyl isothiocyanate, which could contribute to its biological activity profile.
Table 2: Physicochemical Properties and Biological Activity of Selected Isothiocyanates
| Isothiocyanate | Log P (calculated) | Biological Activity (example) |
| Phenyl isothiocyanate | 2.69 | COX-2 Inhibition (~99% at 50 µM) nih.govtandfonline.com |
| Phenethyl isothiocyanate | 3.15 | Inhibition of NNK-induced lung neoplasia scilit.com |
| 4-Phenylbutyl isothiocyanate | 4.17 | Stronger inhibition of NNK-induced lung neoplasia than PEITC scilit.com |
SAR for Specific Biological Effects (e.g., H₂S Release, Enzyme Inhibition)
The structure of an isothiocyanate is a key determinant of its specific biological effects, such as the ability to release hydrogen sulfide (B99878) (H₂S) or inhibit specific enzymes.
H₂S Release: Some isothiocyanates are known to act as slow-release donors of H₂S, a gaseous signaling molecule with various physiological roles. nih.govunipi.it The rate and extent of H₂S release are dependent on the structure of the isothiocyanate. Studies on a library of isothiocyanates have shown that electronic effects and the position of substituents on an aromatic ring can influence H₂S production. unina.itnih.gov For instance, 3-pyridyl-isothiocyanate was identified as a potent H₂S donor. unina.itnih.gov The electronic properties of the dimethoxybenzene ring in this compound would likely influence its capacity to release H₂S.
Enzyme Inhibition: Isothiocyanates are known to inhibit a variety of enzymes, often by covalently modifying cysteine residues in the active site. The SAR for enzyme inhibition can be highly specific to the target enzyme. For example, in the inhibition of cytochrome P450 isozymes, arylalkyl isothiocyanates like phenethyl isothiocyanate (PEITC) are potent inhibitors, while aliphatic isothiocyanates like sulforaphane (B1684495) are weaker inhibitors. oup.comoup.com The potency of inhibition has been correlated with the lipophilicity and reactivity of the isothiocyanate. oup.com For cyclooxygenase (COX) inhibition, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been identified as active compounds. nih.govtandfonline.com
Nrf2 Activation: Many isothiocyanates are potent activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses. Sulforaphane is a well-known and potent Nrf2 activator. The ability to activate Nrf2 is also structure-dependent, though the precise SAR is complex. The electrophilic nature of the isothiocyanate group is essential for reacting with cysteine sensors on Keap1, the main negative regulator of Nrf2.
Table 3: Enzyme Inhibition by Selected Isothiocyanates
| Isothiocyanate | Enzyme Target | IC₅₀ |
| Phenethyl isothiocyanate (PEITC) | NNK oxidation (in vitro) | 120-300 nM oup.com |
| 4-Phenylbutyl isothiocyanate (PBITC) | NNK oxidation (in vitro) | 15-180 nM oup.com |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | 0.57 mM nih.govtandfonline.com |
Design and Synthesis of Derivatives and Analogues of 1 Isothiocyanato 2,3 Dimethoxybenzene
Modification of the Dimethoxybenzene Moiety
The 2,3-dimethoxybenzene ring presents several opportunities for structural modification to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups at the vacant positions of the benzene (B151609) ring. The directing effects of the two methoxy (B1213986) groups and the isothiocyanate group will influence the regioselectivity of these reactions.
Furthermore, the methoxy groups themselves can be modified. Demethylation to the corresponding hydroxy groups would yield phenolic isothiocyanates, which could then be further functionalized through etherification or esterification. Alternatively, the methoxy groups could be replaced with other alkoxy groups of varying chain lengths or containing other functionalities.
Table 1: Proposed Modifications of the Dimethoxybenzene Moiety and Potential Synthetic Strategies
| Modification Type | Potential Functional Group Introduced | Proposed Synthetic Strategy |
| Electrophilic Aromatic Substitution | Halogen (Cl, Br) | Halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) |
| Electrophilic Aromatic Substitution | Nitro (-NO2) | Nitration using a mixture of nitric acid and sulfuric acid |
| Electrophilic Aromatic Substitution | Acyl (-COR) | Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst |
| Modification of Methoxy Groups | Hydroxy (-OH) | Demethylation using reagents like boron tribromide (BBr3) |
| Modification of Methoxy Groups | Alkoxy (-OR) | O-alkylation of the corresponding phenol with an alkyl halide in the presence of a base |
These modifications would generate a library of analogues with varied lipophilicity, electronic properties, and potential for new intermolecular interactions, which are critical for tuning biological activity.
Alterations to the Isothiocyanate Functional Group
The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety, crucial for the biological activity of many compounds in this class. Its reactivity can be modulated, or it can be transformed into other functional groups to explore different modes of action. While the isothiocyanate group is often key to the bioactivity, converting it to related functional groups can help in understanding its role and potentially lead to compounds with different stability or target selectivity.
The most common reaction of isothiocyanates is their reaction with nucleophiles. For instance, reaction with amines yields thioureas, while reaction with alcohols in the presence of a catalyst can produce thiocarbamates. These derivatives can be synthesized to explore the necessity of the reactive isothiocyanate for a desired biological effect. Reduction of the isothiocyanate group can lead to the corresponding isocyanide or amine, providing further structural diversity.
Table 2: Potential Transformations of the Isothiocyanate Functional Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Nucleophilic addition | Primary or secondary amine (R2NH) | Thiourea (B124793) (-NH-C(=S)-NR2) |
| Nucleophilic addition | Alcohol (ROH) | Thiocarbamate (-NH-C(=S)-OR) |
| Reduction | Reducing agents like LiAlH4 | Amine (-NH-CH3) |
| Cycloaddition | Dienes | Thione cycloadducts |
These transformations allow for a detailed investigation into the importance of the electrophilic carbon of the isothiocyanate group for biological activity.
Development of Bifunctional Analogues
Bifunctional analogues are molecules designed to interact with two distinct biological targets or to incorporate a secondary functional group that can modulate the activity of the primary pharmacophore. The development of bifunctional analogues of 1-isothiocyanato-2,3-dimethoxybenzene could involve the introduction of a second pharmacophore onto the dimethoxybenzene ring.
Drawing inspiration from the design of bifunctional analogues of other isothiocyanates like sulforaphane (B1684495), a second functional group could be introduced, separated from the isothiocyanate by a specific linker. nih.govjohnshopkins.edu For example, an alkyl chain terminating in a sulfonyl, acetyl, or another reactive group could be attached to the aromatic ring. nih.govjohnshopkins.edu The synthesis of such molecules would likely involve a multi-step sequence, starting with a functionalized 2,3-dimethoxyaniline (B1295422) that is then converted to the isothiocyanate in the final step.
Table 3: Examples of Proposed Bifunctional Analogues
| Second Functional Group | Potential Linker | Potential Synthetic Approach |
| Sulfonyl (-SO2R) | Alkyl chain | Friedel-Crafts alkylation followed by oxidation of a thioether |
| Carbonyl (-COR) | Alkyl chain | Friedel-Crafts acylation |
| Second Isothiocyanate (-NCS) | Alkyl or aryl linker | Synthesis from a diamine precursor |
The design of these bifunctional molecules aims to enhance potency, alter selectivity, or introduce novel mechanisms of action by engaging with multiple biological pathways.
Chiral Analogues and Stereoisomers
The introduction of chirality into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different interactions with chiral biological macromolecules like enzymes and receptors. Chiral analogues of this compound can be designed by introducing a stereocenter into the molecule.
One common approach is to introduce a chiral substituent on the dimethoxybenzene ring. This could be a chiral alkyl or alkoxy group. Alternatively, a chiral center could be part of a linker in bifunctional analogues. The synthesis of enantiomerically pure or enriched compounds would require either the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or the separation of a racemic mixture. The synthesis of chiral isothiocyanates from optically active amines is a well-established method that proceeds with low racemization. nih.gov
Table 4: Strategies for the Synthesis of Chiral Analogues
| Type of Chirality | Location of Stereocenter | Synthetic Strategy |
| Enantiomers | Chiral side chain on the benzene ring | Starting from a chiral 2,3-dimethoxyaniline derivative |
| Diastereomers | Introduction of a second stereocenter | Reaction with a chiral reagent |
The development of chiral analogues is a key strategy in modern drug discovery to optimize potency and reduce off-target effects.
Theoretical and Computational Chemistry Approaches to 1 Isothiocyanato 2,3 Dimethoxybenzene
Quantum Mechanical Studies
Quantum mechanical studies provide profound insights into the electronic structure, stability, and reactivity of molecules. For 1-isothiocyanato-2,3-dimethoxybenzene, these computational methods are essential for understanding its behavior at a molecular level, predicting its properties, and elucidating its chemical transformations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of medium-sized organic molecules like this compound. This method offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from elucidating complex reaction pathways to analyzing conformational preferences. DFT calculations on related dimethoxybenzene structures have been used to explore electronic properties, thermodynamic stability, and reactivity, often employing hybrid functionals like B3LYP. nih.gov
Elucidation of Reaction Mechanisms (e.g., Isothiocyanate Insertion)
For this compound, DFT could be employed to study various reactions. A key area of interest would be the reactions involving the highly reactive isothiocyanate (-NCS) group. This could include cycloaddition reactions or nucleophilic additions to the central carbon atom of the isothiocyanate moiety. DFT calculations can model these processes, predict the most likely products, and explain the regioselectivity and stereoselectivity of the reactions. The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining reliable results that correlate well with experimental findings. cuny.edu
Conformational Preference Analysis
The presence of two methoxy (B1213986) groups and an isothiocyanate group on the benzene (B151609) ring allows for multiple possible conformations for this compound. These conformations arise from the rotation around the C-O bonds of the methoxy groups and the C-N bond of the isothiocyanate group. The relative orientation of these groups can significantly influence the molecule's physical, chemical, and spectroscopic properties.
DFT calculations are ideally suited for performing conformational analysis. By systematically rotating the relevant dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This surface reveals the locations of energy minima, corresponding to stable conformers, and the energy barriers between them. For similar methoxy-substituted benzenes, studies have shown that only one minimum energy conformation may exist with respect to the ring. colostate.edu For this compound, such an analysis would identify the most stable (ground-state) conformation and the relative populations of different conformers at a given temperature. This information is critical for interpreting experimental spectra and understanding the molecule's interactions with other chemical species.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. By simulating spectra, researchers can compare theoretical data with experimental results to confirm the structure of a synthesized molecule.
Vibrational Spectroscopy (IR, Raman) Simulations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion (e.g., stretching, bending) and has a characteristic frequency. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities.
The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting simulated IR and Raman spectra can be directly compared with experimental data. nih.govresearchgate.net Theoretical calculations can also help in assigning specific peaks in the experimental spectrum to particular vibrational modes, providing a complete and reliable vibrational assignment for this compound. researchgate.net
Below is a hypothetical table representing the kind of data that would be generated from a DFT calculation for the most significant vibrational modes of this compound.
| Mode Number | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | ~2100 | High | High | N=C=S asymmetric stretch |
| 2 | ~1600 | Medium | High | Aromatic C=C stretch |
| 3 | ~1250 | High | Medium | Ar-O asymmetric stretch |
| 4 | ~1030 | High | Low | Ar-O symmetric stretch |
| 5 | ~2950 | Medium | Medium | C-H stretch (methoxy) |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., ¹H, ¹³C, ¹⁵N NMR using GIAO method)
NMR spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, have become highly reliable for predicting NMR chemical shifts (δ). nih.gov
The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). niscpr.res.in The accuracy of the predicted shifts depends on the level of theory (functional and basis set) and, in some cases, on accounting for solvent effects. nih.gov
For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁵N chemical shifts. This theoretical data would be invaluable for assigning the signals in the experimental NMR spectra, especially for the quaternary carbons and the nitrogen atom, which can be challenging to assign unambiguously through experiments alone. Comparing the calculated and experimental spectra can provide strong evidence for the correct structural assignment.
A hypothetical data table of predicted versus experimental NMR chemical shifts for this compound is presented below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |
| C-NCS | 135.2 | 134.8 | 0.4 |
| C1 | 125.5 | 125.1 | 0.4 |
| C2 | 152.8 | 152.5 | 0.3 |
| C3 | 148.9 | 148.7 | 0.2 |
| C4 | 115.3 | 115.0 | 0.3 |
| C5 | 122.1 | 121.9 | 0.2 |
| C6 | 112.4 | 112.2 | 0.2 |
| OCH₃ (C2) | 56.1 | 55.9 | 0.2 |
| OCH₃ (C3) | 55.8 | 55.6 | 0.2 |
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Difference (ppm) |
| H4 | 7.15 | 7.12 | 0.03 |
| H5 | 7.05 | 7.02 | 0.03 |
| H6 | 6.95 | 6.93 | 0.02 |
| OCH₃ (C2) | 3.90 | 3.88 | 0.02 |
| OCH₃ (C3) | 3.85 | 3.83 | 0.02 |
Electronic Absorption Spectra (Time-Dependent DFT)
There is no available research that has utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectra of this compound. Such a study would be necessary to predict its absorption wavelengths and understand its photophysical properties, but these calculations have not been published.
Electronic Structure Analysis
A detailed analysis of the electronic structure of this compound, including its Frontier Molecular Orbitals (HOMO-LUMO), electron density distribution, Molecular Electrostatic Potential (MEP), and Average Local Ionization Energy (ALIE) surfaces, has not been reported. These analyses are crucial for understanding the molecule's reactivity and potential interaction sites, but the specific data for this compound is absent from the scientific literature.
Reactivity and Stability Predictions
Computational predictions regarding the reactivity and thermodynamic stability of this compound are not available. While general principles of isothiocyanate reactivity are known, specific computational studies would be required to quantify these properties for this particular substituted benzene ring, and such studies have not been performed or published.
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of a ligand in a biological environment. However, no MD simulation studies have been published for this compound to explore its conformational flexibility or the stability of its interactions with a protein target over time.
Development of Computational Methodologies Relevant to Isothiocyanates
The study of isothiocyanates, including this compound, has been significantly advanced by the development and application of theoretical and computational chemistry. These methodologies provide profound insights into the molecular properties, reaction mechanisms, and biological interactions of this chemical class, guiding further experimental work and the design of novel derivatives. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) models, Density Functional Theory (DFT), and molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR represents a computational approach that correlates the physicochemical properties of a series of compounds with their biological activities. For isothiocyanates (ITCs), QSAR models have been developed to predict their efficacy as antimicrobial agents. In one such study, the activity of twenty-six different ITCs was tested against Escherichia coli and Bacillus cereus to develop robust QSAR models. wur.nl The models demonstrated a good fit and high predictive power, identifying the key molecular descriptors that govern antibacterial activity. wur.nl This approach allows for the rapid screening of virtual libraries of isothiocyanate analogues to identify candidates with potentially enhanced activity.
The key physicochemical properties found to be crucial for the antibacterial activity of ITCs are summarized below. wur.nl These parameters are critical for designing new isothiocyanate-based compounds with targeted biological effects.
| Physicochemical Property | Relevance to Bioactivity |
| Partial Charge | Influences electrostatic interactions with biological targets. |
| Polarity | Affects solubility and the ability to cross cell membranes. |
| Reactivity | Determines the compound's ability to interact with molecular targets, often via electrophilic attack. |
| Molecular Shape | Governs the steric fit within the active site of a target protein or enzyme. |
This table summarizes key molecular descriptors identified in QSAR studies as being influential for the antibacterial activity of isothiocyanates. wur.nl
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It has been employed to assess the properties of phenyl isothiocyanates and their potential as anticancer agents. nih.govresearchgate.net DFT calculations provide valuable data on molecular geometry, electronic distribution, and reactivity parameters. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to assess the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net Such studies are crucial for understanding the efficiency of isothiocyanates in their biological roles and for predicting their antioxidant capabilities. nih.govresearchgate.net
| Computational Method | Application to Isothiocyanates | Key Findings/Insights |
| Density Functional Theory (DFT) | Assessment of efficiency in anticancer activity. nih.govresearchgate.net | Calculation of band gap energies to correlate electronic structure with potential efficacy. researchgate.net |
| DFT | Investigation of antioxidant properties. researchgate.net | Used to calculate C-H bond dissociation enthalpy to evaluate radical scavenging activity via the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net |
This table details the application of Density Functional Theory (DFT) to understand the electronic properties and potential activities of isothiocyanates. nih.govresearchgate.netresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This methodology is widely used to understand the interactions between small molecules like isothiocyanates and their biological targets, typically proteins or enzymes. nih.govresearchgate.net In silico docking studies can reveal favorable binding affinities and elucidate the specific mode of interaction at the molecular level. nih.gov For example, studies on various phenyl isothiocyanates have used molecular docking to predict how these compounds bind to the active sites of target proteins involved in cancer pathways. nih.govresearchgate.net These simulations help to rationalize the observed biological activity and guide the structural modification of isothiocyanates to improve their binding affinity and selectivity, thereby enhancing their potential as therapeutic agents. nih.gov
Future Research Directions and Translational Perspectives in Isothiocyanato 2,3 Dimethoxybenzene Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 1-isothiocyanato-2,3-dimethoxybenzene and its analogues lies in the development of novel and sustainable chemical pathways. Traditional methods for isothiocyanate synthesis often involve hazardous reagents and generate significant waste. Modern approaches are shifting towards greener and more efficient methodologies.
Key areas for future synthetic exploration include:
Catalytic Methods: Investigating the use of transition metal catalysts or organocatalysts could provide more efficient and selective routes to this compound. These methods often proceed under milder reaction conditions and can reduce the number of synthetic steps.
Flow Chemistry: The application of continuous flow technology offers advantages in terms of safety, scalability, and product purity. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and sustainable production.
Biocatalysis: The use of enzymes to catalyze the formation of the isothiocyanate group presents a highly sustainable and environmentally friendly alternative. Exploring engineered enzymes could provide a direct and highly specific route to the target molecule from readily available precursors.
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, milder conditions, often stereoselective. | Development of efficient and recyclable organocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High selectivity, environmentally benign, uses renewable resources. | Enzyme discovery and engineering for specific substrates. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Optimization of solvent and temperature parameters. mdpi.com |
Advanced Mechanistic Studies in Complex Biological Systems
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Future research should focus on elucidating its interactions within complex biological systems.
Isothiocyanates are known to interact with a variety of cellular targets, primarily through the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic residues on proteins, such as cysteine thiols. The biological effects of isothiocyanates are thought to be mediated through the modulation of key cellular signaling pathways involved in inflammation, apoptosis, and cell cycle regulation.
Future mechanistic studies should aim to:
Identify Specific Protein Targets: Utilizing advanced proteomic techniques, such as activity-based protein profiling and chemical proteomics, to identify the specific protein targets of this compound in various cell types.
Elucidate Signaling Pathway Modulation: Investigating the impact of the compound on key signaling pathways, such as the Keap1-Nrf2 pathway (involved in antioxidant response) and the NF-κB pathway (a key regulator of inflammation).
Investigate Metabolite Activity: Characterizing the metabolic fate of this compound within the body and determining whether its metabolites also possess biological activity.
Rational Design of Enhanced Bioactive Analogues
The chemical structure of this compound provides a versatile scaffold for the rational design of analogues with enhanced biological activity, improved selectivity, and better pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process.
The position and nature of substituents on the benzene (B151609) ring can significantly influence the biological activity of aromatic isothiocyanates. For instance, the presence and location of methoxy (B1213986) groups can affect the compound's lipophilicity, electronic properties, and steric hindrance, all of which can impact its interaction with biological targets. One study on isocoumarin (B1212949) derivatives showed that a 2,3-dimethoxy substitution pattern was more potent than other methoxy-substituted analogues in inhibiting cancer cell invasion. nih.gov
Future efforts in rational design should focus on:
Systematic SAR Studies: Synthesizing a library of analogues with systematic variations in the substitution pattern of the benzene ring to establish clear structure-activity relationships. This could involve modifying the number and position of methoxy groups or introducing other functional groups.
Target-Based Design: Utilizing the knowledge of specific biological targets (identified in mechanistic studies) to design analogues that have a higher affinity and selectivity for these targets. nih.gov182.160.97
Improving Drug-like Properties: Modifying the structure to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), thereby enhancing the compound's potential as a drug candidate.
Table 2 outlines potential modifications and their expected impact on bioactivity.
| Structural Modification | Rationale | Potential Outcome |
| Varying the position of methoxy groups | Altering electronic and steric properties | Enhanced target binding and selectivity |
| Introducing other electron-donating/withdrawing groups | Modulating the reactivity of the isothiocyanate group | Improved potency and altered mechanism of action |
| Modifying the linker between the ring and the NCS group | Changing conformational flexibility | Optimized interaction with target binding sites |
Integration of Multiscale Computational and Experimental Approaches
The integration of computational modeling with experimental validation offers a powerful strategy to accelerate the research and development of this compound and its analogues. researchgate.net Computational approaches can provide valuable insights into the compound's properties and interactions at a molecular level, guiding experimental design and interpretation.
Key integrated approaches for future research include:
Molecular Docking and Dynamics Simulations: Using computational docking to predict the binding modes of this compound and its analogues to their protein targets. nih.govnih.govmdpi.com Molecular dynamics simulations can then be used to study the stability of these interactions and the conformational changes they induce.
Quantum Chemical Calculations: Employing quantum mechanics to study the electronic structure and reactivity of the isothiocyanate group. imrpress.com This can help in understanding the mechanism of its reaction with biological nucleophiles and in designing analogues with tuned reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the structural features of a series of analogues with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The synergy between computational predictions and experimental validation will be instrumental in advancing our understanding of this compound and unlocking its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-isothiocyanato-2,3-dimethoxybenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,3-dimethoxyaniline with thiophosgene or CS₂ under controlled pH (8–9) in a polar aprotic solvent (e.g., THF) at 0–5°C . Yield optimization requires monitoring reaction time, stoichiometry, and temperature. Chromatographic purification (e.g., silica gel column with hexane/ethyl acetate) is typically used to isolate the product. Kinetic studies using HPLC or GC-MS can identify side reactions (e.g., hydrolysis of the isothiocyanate group) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirm the –N=C=S group (2050–2150 cm⁻¹ absorption band).
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and aromatic protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods, closed systems, or local exhaust ventilation to avoid inhalation. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Immediate decontamination of spills requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Store in airtight containers at 2–8°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the isothiocyanate carbon. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS. Compare activation energies for reactions with amines vs. thiols to prioritize synthetic pathways . Validate predictions experimentally via kinetic studies under varying solvent conditions .
Q. What strategies resolve contradictions in reported bioactivity data for isothiocyanate derivatives?
- Methodology :
- Systematic Review : Conduct meta-analysis of existing literature, focusing on assay conditions (e.g., cell lines, concentrations).
- Dose-Response Replication : Test the compound across multiple concentrations (e.g., 1–100 µM) in standardized cytotoxicity assays (e.g., MTT).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
Q. How does the electronic environment of 2,3-dimethoxy substituents influence the stability of the isothiocyanate group?
- Methodology : Perform Hammett analysis by synthesizing analogs with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups. Monitor degradation kinetics via UV-Vis spectroscopy (λ ~250–270 nm for –N=C=S). Correlate substituent σ values with half-life (t₁/₂) in aqueous buffers at pH 7.4 .
Q. What experimental designs are optimal for studying surface adsorption of this compound in environmental interfaces?
- Methodology : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption on silica or indoor dust surfaces. Vapor-phase deposition in controlled humidity chambers simulates real-world conditions. Pair with ToF-SIMS to map molecular orientation on surfaces .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported reaction mechanisms for isothiocyanate derivatives?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace intermediates in proposed pathways (e.g., thiourea vs. carbodiimide formation).
- In Situ Spectroscopy : Monitor reactions via Raman or IR to detect transient species.
- Computational Validation : Compare DFT-derived transition states with experimental kinetic data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
